molecular formula C20H20ClN5O4 B2876296 N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide CAS No. 251310-54-0

N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide

Cat. No. B2876296
CAS RN: 251310-54-0
M. Wt: 429.86
InChI Key: ORPROYBDZHDDJO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a hydrazinecarboxamide group, a chlorophenyl group, and a nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The hydrazinecarboxamide group would likely contribute to the polarity of the molecule, while the chlorophenyl and nitrophenyl groups could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the hydrazinecarboxamide group suggests that it might have some degree of polarity, which could affect its solubility in various solvents. The chlorophenyl and nitrophenyl groups could potentially contribute to its stability and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological systems in a variety of ways, depending on its exact structure and properties .

Future Directions

The potential applications and future directions for this compound would depend on its exact properties and effects. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and more .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c21-15-1-3-16(4-2-15)22-20(28)24-23-19(27)13-14-9-11-25(12-10-14)17-5-7-18(8-6-17)26(29)30/h1-8,13H,9-12H2,(H,23,27)(H2,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPROYBDZHDDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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